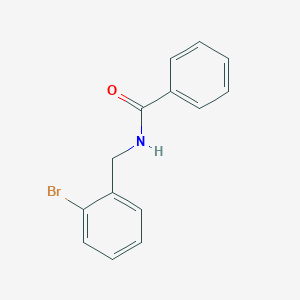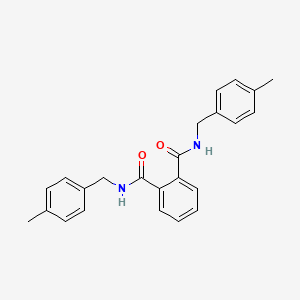
N-(2-bromobenzyl)benzamide
Overview
Description
“N-(2-bromobenzyl)benzamide” is a chemical compound with the molecular formula C14H12BrNO . It has a molecular weight of 290.15 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzamide compounds can be synthesized from benzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzamide ring with a bromobenzyl group attached . The InChI string representation of its structure isInChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, benzamide compounds can undergo various reactions. For instance, they can be N-arylated with 2-iodobenzamide derivatives through the Ullman coupling .Physical And Chemical Properties Analysis
“this compound” has several computed properties, including a molecular weight of 290.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 289.01023 g/mol .Scientific Research Applications
Synthesis of Dibenzoazepinones
N-(2-bromobenzyl)benzamide has been used in the palladium-catalyzed synthesis of dibenzo[b,e]azepin-6-ones. This process involves a regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides, leading to various substituted diarylmethanes. This approach is significant for the concise synthesis of dibenzoazepinones (Laha, Shah, & Jethava, 2013).
Crystal Structure and Theoretical Studies
The compound 2-bromo-N-(2,4-difluorobenzyl)benzamide, closely related to this compound, has been synthesized and characterized through NMR, EI-MS, and FT-IR. Its crystal structure was analyzed using single-crystal X-ray diffraction, contributing to the understanding of its molecular interactions and properties (Polo et al., 2019).
Synthesis of Luotonin A Derivatives
This compound derivatives have been used in palladium-catalyzed processes for the efficient construction of isoindolo[1,2-b]quinazolin-10(12H)-ones. This method enables the convenient synthesis of luotonin A and its derivatives, which are of interest due to their biological activities (Ju, Liu, & Li, 2009).
Antioxidant and Anticancer Activity
N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides, related to this compound, have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds have shown promising results against human lung cancer cell lines and possess significant free radical scavenging activity (Putra et al., 2020).
Synthesis of Quinazolinones
N-(2-cyanoaryl)benzamides, synthesized from aryl bromides and 2-aminobenzonitriles using this compound derivatives, have been used to produce quinazolinones. These compounds have been produced in good yields through a palladium-catalyzed process (Wu et al., 2014).
Crystal Structure and Optical Properties
The synthesis and crystal structure of N-(4-methylbenzyl)benzamide, a compound structurally related to this compound, have been studied. This research provides insights into the molecular interactions within the crystal structure and evaluates its potential applications in optical and piezoelectric crystals (Goel et al., 2017).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “N-(2-bromobenzyl)benzamide” was not found, benzamide compounds can cause skin irritation and are toxic if inhaled . They should be handled with appropriate safety precautions, including wearing protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCKZGRFCIYDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3554913.png)



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3554939.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554943.png)

![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}nicotinamide](/img/structure/B3554949.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3554966.png)
![4-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3554973.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-isopropylbenzamide](/img/structure/B3554978.png)
![N,N'-[1,4-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)](/img/structure/B3554980.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3555009.png)